molecular formula C26H29ClN4O4 B2470366 N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 877647-75-1

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2470366
CAS RN: 877647-75-1
M. Wt: 496.99
InChI Key: AYAMDAOMHGUPLA-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H29ClN4O4 and its molecular weight is 496.99. The purity is usually 95%.
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Scientific Research Applications

Furan Derivatives in Drug Design

Furan, a key component of the compound , plays a significant role in medicinal chemistry. Five-membered heterocycles, including furan, are crucial in the design of bioactive molecules. These compounds are integral to the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Furan derivatives have been assessed for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The modification of lead compound structures to optimize activity and selectivity is a common practice in drug development involving furan derivatives (Ostrowski, 2022).

Piperazine as a Pharmacophore

Piperazine, another component of the compound, is a six-membered nitrogen-containing heterocycle of great significance in the rational design of drugs. It is found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, anticancer, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating its flexibility and importance in drug discovery. Piperazine derivatives have been explored for their CNS activity, among other pharmacological properties, reflecting the broad potential of this entity in therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O4/c1-34-21-10-8-20(9-11-21)30-12-14-31(15-13-30)23(24-7-4-16-35-24)18-29-26(33)25(32)28-17-19-5-2-3-6-22(19)27/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAMDAOMHGUPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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